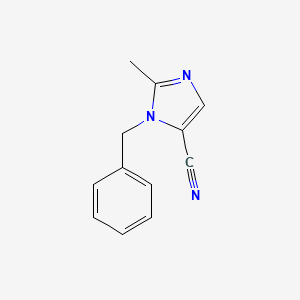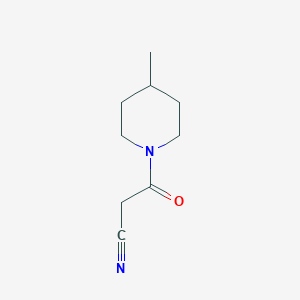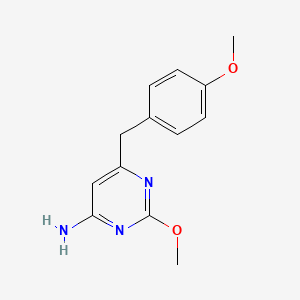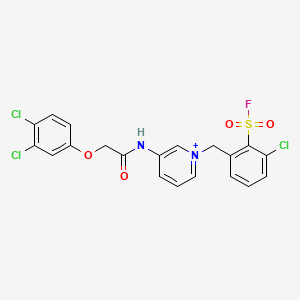
1-Deoxyeucommiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Deoxyeucommiol is a monoterpenoid compound with the chemical formula C9H16O3. It is a derivative of eucommiol, which is found in the leaves of the Eucommia ulmoides tree. This compound has garnered interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: 1-Deoxyeucommiol can be synthesized through several chemical routes. One common method involves the reduction of eucommiol using specific reducing agents under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the reduction process.
Industrial Production Methods: Industrial production of this compound often involves the extraction of eucommiol from the leaves of Eucommia ulmoides, followed by chemical modification. The extraction process includes solvent extraction, purification, and subsequent chemical reactions to obtain the desired compound.
化学反应分析
Types of Reactions: 1-Deoxyeucommiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into other oxidized derivatives.
Reduction: As mentioned earlier, reduction reactions can produce this compound from eucommiol.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
科学研究应用
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Medicine: The compound has potential therapeutic applications due to its biological activities.
Industry: It is used in the development of various chemical products and pharmaceuticals.
作用机制
The mechanism by which 1-Deoxyeucommiol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to protect against neurotoxicity by modulating pathways related to oxidative stress and inflammation . The exact molecular targets are still under investigation, but it is believed to interact with key enzymes and receptors involved in these pathways.
相似化合物的比较
1-Deoxyeucommiol is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Eucommiol: The parent compound from which this compound is derived.
4’-Acetyl-eucommiol: Another derivative with distinct chemical properties.
Geniposide: A related iridoid compound with different biological activities.
These compounds share some structural similarities but differ in their specific functional groups and biological effects.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential therapeutic benefits make it a valuable subject of ongoing research.
属性
CAS 编号 |
79307-47-4 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
(1R,2R)-2-(2-hydroxyethyl)-3-(hydroxymethyl)-4-methylcyclopent-3-en-1-ol |
InChI |
InChI=1S/C9H16O3/c1-6-4-9(12)7(2-3-10)8(6)5-11/h7,9-12H,2-5H2,1H3/t7-,9-/m1/s1 |
InChI 键 |
WUSPNVLGDGOZEV-VXNVDRBHSA-N |
手性 SMILES |
CC1=C([C@H]([C@@H](C1)O)CCO)CO |
规范 SMILES |
CC1=C(C(C(C1)O)CCO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


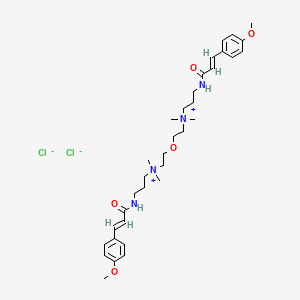
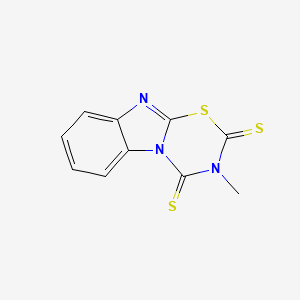
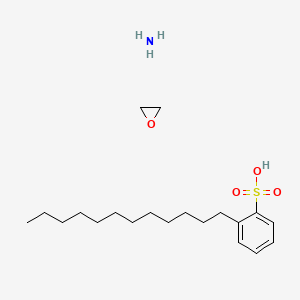
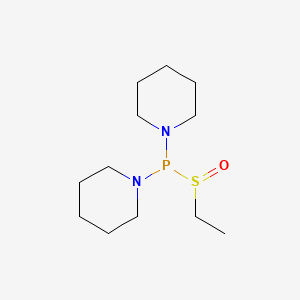
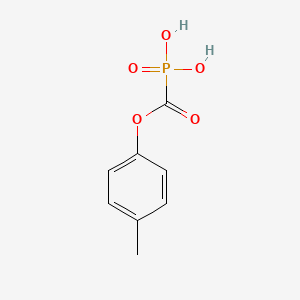
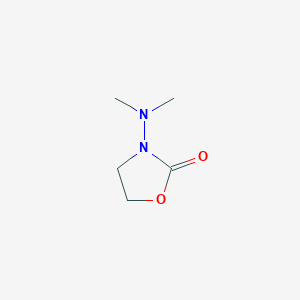
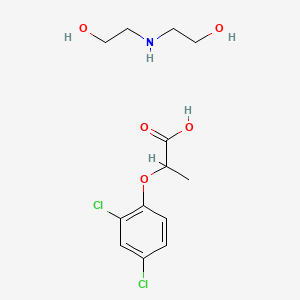
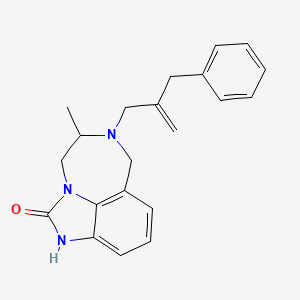
![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)

